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Compound of Interest |

Compound Name: Butyltin hydroxide oxide hydrate
CAS No.: 336879-56-2
Cat. No.: B1603626
. J

Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO), Butylhydroxyoxostannane CAS:
2273-43-0 (Anhydrous), 336879-56-2 (Hydrate) Formula:

Executive Summary & Scientific Rationale

Butyltin hydroxide oxide hydrate is not a simple monomeric species; it exists as a polymeric
organotin network, often described as butylstannonic acid. Its synthesis is a controlled
hydrolysis of butyltin trichloride (

).

For researchers in drug development and catalysis, this compound serves two critical roles:

o Catalytic Precursor: It is a high-stability catalyst for transesterification and polycondensation
reactions (e.g., saturated polyesters), often replacing more toxic dibutyltin oxides.

o Metallopharmaceutical Intermediate: While less cytotoxic than tributyltin (TBT) or dibutyltin
(DBT) species, it serves as a scaffold for synthesizing bioactive organotin complexes (e.g.,
Schiff base derivatives) with potential antiproliferative activity.

Technical Complexity: The primary challenge in synthesis is controlling the degree of
condensation. The "acid" form contains significant hydroxyl groups (
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), while aggressive drying or heating converts it to a more refractory oxide network (
).
Chemical Basis & Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of hydroxide ions on the highly electrophilic
tin center of butyltin trichloride. Unlike simple hydrolysis, this reaction involves the formation of
dimeric and oligomeric intermediates before precipitating as a polymeric solid.

The Hydrolysis Pathway[1]

e Initial Hydrolysis: Replacement of

with

o Dimerization: Formation of hydroxo-bridged dimers (distannoxanes).

o Condensation: Elimination of water to form the polymeric stannonic acid network.

+OH-/- H20 Heating > 100°C
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Figure 1: Step-wise hydrolysis and condensation pathway from mono-butyltin trichloride to the
polymeric oxide network.[1]

Experimental Protocol
Safety Warning: Organotin compounds are toxic.

is corrosive and releases HCI upon contact with moisture. Work in a fume hood. Wear nitrile
gloves, safety goggles, and a lab coat.

Materials & Reagents
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Reagent Purity Role
Butyltin Trichloride (
>95% Precursor
)
Sodium Hydroxide (
20% ag. soln Hydrolysis Agent

)

Ammonium Hydroxide (

28-30% Alternative Base (Ash-free)
)
Deionized Water 18.2 MQ Solvent/Wash
Acetone/Ethanol ACS Grade Final Wash

Step-by-Step Synthesis

This protocol targets the hydrated stannonic acid form, which is more reactive for subsequent

derivatization.

Phase 1: Hydrolysis

o Preparation: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer,

dropping funnel, and thermometer) with 100 mL of deionized water.

e Precursor Addition: Add 28.2 g (0.1 mol) of Butyltin Trichloride (

) to the water. Note: The reaction is exothermic; the solution will become acidic and turbid.

e Neutralization:
o Cool the mixture to 20-25°C.
o Slowly add 20% NaOH solution (or

) dropwise via the funnel.

o Monitor pH continuously.
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o Target: Adjust pH to 7.5 — 8.0.
o Critical: Do not exceed pH 9.0, as stannates (

) may form and redissolve the product.

Phase 2: Digestion & Aging

¢ Once neutral pH is reached, a voluminous white precipitate will form.
o Heat the slurry to 60°C and stir for 2 hours.

o Why? This "aging" process (Ostwald ripening) promotes the formation of a filterable
polymeric network and ensures complete hydrolysis of residual Sn-Cl bonds.

Phase 3: Isolation & Purification[1]

o Filtration: Filter the hot slurry using a Buchner funnel with medium-porosity filter paper.
e Washing (Crucial Step):

o Wash the filter cake with 3 x 50 mL warm deionized water.

o Test the filtrate with

solution. If a white haze (AgCl) appears, continue washing until chloride-free.

o Reasoning: Residual chlorides poison catalytic sites and alter cytotoxicity profiles in
biological applications.

e Final Rinse: Wash once with 20 mL acetone to facilitate drying.

Phase 4: Drying

e Dry the white powder in a vacuum oven at 50-60°C for 12 hours.

o Caution: Do not exceed 100°C unless the anhydrous oxide is desired. Over-drying reduces
solubility and reactivity.

Characterization & Validation
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To ensure the integrity of the synthesized compound, compare your data against these
standard parameters.

Spectroscopic Validation Table

Technique Parameter Expected Value Interpretation

Confirms hydrated

3200-3600 cm-1 "acid" structure (
FTIR
(Broad) ). Absence indicates
pure oxide.
Characteristic
600-700 cm~1 polymeric network
stretch.
Confirms integrity of
520-540 cm™1 the Butyl-Sn bond (no
dealkylation).
Solid-state MAS NMR.
Indicates
NMR Chemical Shift -280 to -450 ppm hexacoordinated Sn
centers in the
polymer.
Varies by hydration
Elemental Analysis % Sn ~56.8% (Theoretical) state (
).

Self-Validating Check: The Solubility Test

o Test: Attempt to dissolve a small sample in dilute NaOH.
e Result: The product should dissolve completely to form sodium butylstannate.

o Failure Mode: If the sample is insoluble in hot caustic, it indicates excessive cross-linking
(calcination) or contamination with inorganic tin oxide (
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Applications in Research
A. Catalysis (Transesterification)

Butylstannonic acid is a preferred catalyst for synthesizing saturated polyesters because it
minimizes side reactions compared to strong acids.

o Workflow: Add 0.05 — 0.1 wt% to the monomer mix (e.g., adipic acid + hexanediol). Heat to
160-220°C.

e Mechanism: The Sn-OH group acts as a Lewis acid, activating the carbonyl oxygen of the
carboxylic acid, facilitating nucleophilic attack by the alcohol.

B. Drug Development Precursor

While

itself is rarely the final drug, it is the starting material for synthesizing organotin carboxylates
and Schiff base complexes which exhibit antitumor activity.

e Synthesis Route: React

with carboxylic acids (
) or ligands in refluxing toluene with azeotropic water removal (Dean-Stark trap) to yield

clusters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

